An In-depth Technical Guide to the Basic Properties of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indoles
An In-depth Technical Guide to the Basic Properties of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole scaffold is a compelling heterocyclic system that has garnered interest in medicinal chemistry due to its structural similarity to biologically active indole alkaloids and related synthetic compounds. This guide provides a comprehensive overview of the fundamental properties of this core structure, including its synthesis, chemical characteristics, and known biological activities. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and summarize key analytical and biological data to provide a solid foundation for researchers and drug development professionals working with this class of molecules.
Introduction: The Significance of the Thiopyrano[4,3-b]indole Core
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. The fusion of a thiopyran ring to the indole system at the [4,3-b] position creates the 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole structure. This modification introduces a sulfur-containing, non-aromatic six-membered ring, which imparts distinct stereochemical and physicochemical properties compared to its all-carbon or nitrogen-containing analogs. The presence of the sulfur atom, with its potential for various oxidation states and its influence on ring conformation, offers unique opportunities for modulating biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
This guide will explore the foundational aspects of this heterocyclic system, providing insights into its synthesis, reactivity, and therapeutic potential.
Synthesis of the 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole Scaffold
The construction of the 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole core is most commonly achieved through the celebrated Fischer indole synthesis. This powerful reaction allows for the formation of the indole ring from an arylhydrazine and a suitable ketone or aldehyde precursor. In the context of our target scaffold, the key ketone is tetrahydro-4H-thiopyran-4-one.
The Fischer Indole Synthesis: A Mechanistic Perspective
The Fischer indole synthesis is a robust and versatile method for indole formation.[1][2][3][4] The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The initial step involves the condensation of an arylhydrazine (e.g., phenylhydrazine) with a ketone (in this case, tetrahydro-4H-thiopyran-4-one) under acidic conditions to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone then tautomerizes to its enamine isomer.
-
[5][5]-Sigmatropic Rearrangement: A key step in the synthesis is the[5][5]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond at the ortho position of the aromatic ring.
-
Cyclization and Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia to yield the final aromatic indole ring.
The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid or sulfuric acid to Lewis acids such as zinc chloride.[1][3]
Experimental Protocol: Synthesis of 1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole
The following protocol is a representative example of the Fischer indole synthesis applied to the preparation of the parent 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole.
Materials:
-
Phenylhydrazine
-
Tetrahydro-4H-thiopyran-4-one
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) and tetrahydro-4H-thiopyran-4-one (1 equivalent) in glacial acetic acid.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Once the hydrazone formation is complete, heat the reaction mixture to reflux for several hours to induce the Fischer indolization.[6]
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a solution of sodium hydroxide.
-
Extraction: Extract the product into an organic solvent such as chloroform.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole.
A scale-up synthesis of this compound has also been reported, highlighting its accessibility for further studies.[7][8]
Physicochemical and Spectroscopic Properties
The physicochemical properties of 1,3,4,5-tetrahydrothiopyrano[4,3-b]indoles are crucial for their handling, formulation, and biological activity.
Basicity, Solubility, and Lipophilicity
-
Basicity (pKa): The indole nitrogen is generally not basic due to the delocalization of its lone pair of electrons into the aromatic system. The basicity of the thiopyran sulfur is also very low. Therefore, the parent compound is expected to be weakly basic. The introduction of basic functional groups on the scaffold would, of course, alter the overall pKa.
-
Solubility: The parent compound is expected to have low solubility in water and good solubility in organic solvents like chloroform, dichloromethane, and ethyl acetate. Solubility can be modulated by the introduction of polar functional groups.[9][10][11][12]
-
Lipophilicity (LogP): The fused ring system is predominantly hydrophobic, suggesting a positive LogP value. The calculated LogP can be a useful parameter in predicting membrane permeability and other ADMET properties.[10][11][12]
Spectroscopic Characterization
The structure of 1,3,4,5-tetrahydrothiopyrano[4,3-b]indoles can be unambiguously confirmed using a combination of spectroscopic techniques.[7]
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the indole ring, a broad singlet for the N-H proton, and aliphatic protons of the tetrahydrothiopyran ring are expected. The chemical shifts and coupling patterns of the aliphatic protons provide information on the conformation of the thiopyran ring.[5][13][14] |
| ¹³C NMR | Resonances for the aromatic carbons of the indole moiety and the aliphatic carbons of the thiopyran ring will be observed. The chemical shifts of the carbons adjacent to the sulfur and nitrogen atoms are particularly informative.[5][13][14] |
| IR Spectroscopy | A characteristic N-H stretching vibration in the range of 3200-3500 cm⁻¹ is a key feature. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry | The molecular ion peak will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Chemical Reactivity
The chemical reactivity of the 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole core is dictated by the electronic properties of the indole nucleus and the presence of the thiopyran ring.
-
Electrophilic Substitution: The indole ring is electron-rich and readily undergoes electrophilic substitution, with a strong preference for the C8 position (C3 of the indole ring). This is due to the ability of the nitrogen atom to stabilize the intermediate carbocation.
-
N-Alkylation/Acylation: The indole nitrogen can be alkylated or acylated under appropriate basic conditions.
-
Oxidation of Sulfur: The sulfur atom in the thiopyran ring can be oxidized to the corresponding sulfoxide or sulfone, which can significantly impact the compound's polarity and biological activity.
Biological Activities and Therapeutic Potential
While the biological profile of the 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole scaffold is not as extensively explored as its nitrogen analogs, preliminary studies and analogies to related structures suggest promising therapeutic potential.
Antimicrobial and Antifungal Activity
Derivatives of 1,3,4,5-tetrahydropyrano[4,3-b]indoles, which are structurally similar, have shown noteworthy antimicrobial activity. For instance, one derivative displayed significant activity against the Gram-positive bacterium Bacillus cereus with a minimum inhibitory concentration (MIC) of 3.9 µg/mL.[15] This suggests that the thiopyrano analogs may also possess antibacterial and antifungal properties. The lipophilic nature of the scaffold could facilitate penetration of microbial cell membranes.
CFTR Potentiators
The structurally related 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been identified as a novel class of potentiators for the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[16][17] These compounds have shown efficacy in rescuing the gating defects of certain CFTR mutants. Given the structural similarities, it is plausible that 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole derivatives could also act as CFTR modulators. Structure-activity relationship (SAR) studies on the pyrido[4,3-b]indole series have highlighted the importance of substituents on the indole nitrogen and the phenyl ring for optimal activity.[16][17]
Other Potential Activities
Given the broad range of biological activities associated with indole-based compounds, it is conceivable that 1,3,4,5-tetrahydrothiopyrano[4,3-b]indoles could exhibit other pharmacological effects, such as anticancer or anti-inflammatory properties.[18][19] Further investigation into the biological profile of this scaffold is warranted.
Conclusion and Future Directions
The 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole core represents a versatile and accessible heterocyclic system with potential applications in drug discovery. The well-established Fischer indole synthesis provides a reliable route to this scaffold, allowing for the generation of diverse libraries of compounds for biological screening. While the current body of knowledge on the specific properties and activities of this class of molecules is still emerging, analogies to related structures suggest promising avenues for exploration, particularly in the areas of antimicrobial agents and CFTR modulators. Future research should focus on a more systematic investigation of the structure-activity relationships of substituted 1,3,4,5-tetrahydrothiopyrano[4,3-b]indoles, elucidation of their mechanisms of action, and optimization of their pharmacokinetic and pharmacodynamic profiles.
References
-
Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole. - ResearchGate. Available from: [Link]
-
Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed. Available from: [Link]
-
1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... | Download Table - ResearchGate. Available from: [Link]
-
Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC - PubMed Central. Available from: [Link]
-
Scale‐up synthesis of tetrahydrothiopyrano[4,3‐b]indole. - ResearchGate. Available from: [Link]
-
Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed. Available from: [Link]
-
The role of physicochemical and topological parameters in drug design - Frontiers. Available from: [Link]
-
(PDF) Fischer Indole Synthesis - ResearchGate. Available from: [Link]
-
The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity - PubMed. Available from: [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. Available from: [Link]
-
[Cytotoxic and antitumor activity of a new series of heterocyclic compounds: dipyrido (4,3-b) (3,4-f) indoles] - PubMed. Available from: [Link]
-
Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
SiriusT3: Physicochemical Property Analysis for Drug Development in India - Aimil Ltd. Available from: [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC - PubMed Central. Available from: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available from: [Link]
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]
-
1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC - NIH. Available from: [Link]
-
Synthesis of some hexahydroazocino[4,3-b]indoles, a tetra- and two hexahydropyrrolo[1′,2′ : 1,2]pyrrolo[3,4-b]indoles, and a tetrahydropyrrolo[2′,1′ : 5,1]imidazo[3,4-a]indole. Available from: [Link]
-
Fischer Indole Synthesis - Organic Chemistry Portal. Available from: [Link]
-
Fischer indole synthesis - Wikipedia. Available from: [Link]
-
Activities of thiotetrahydropyridines as antioxidant and antimicrobial agents - ResearchGate. Available from: [Link]
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. Available from: [Link]
-
A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC - NIH. Available from: [Link]
-
4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - NIH. Available from: [Link]
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei - PubMed Central. Available from: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available from: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. SiriusT3: Physicochemical Property Analysis for Drug Development in India [aimil.com]
- 12. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synthesis of 2- and 3-aryl indoles and 1,3,4,5-tetrahydropyrano[4,3-b]indoles and their antibacterial and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1 H-pyrido[4,3- b]indoles as a Novel Class of CFTR Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Cytotoxic and antitumor activity of a new series of heterocyclic compounds: dipyrido (4,3-b) (3,4-f) indoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. turkjps.org [turkjps.org]
